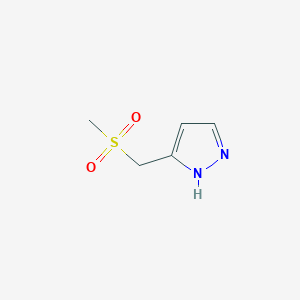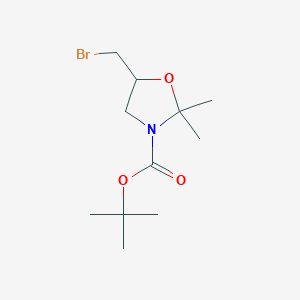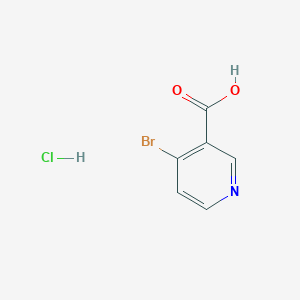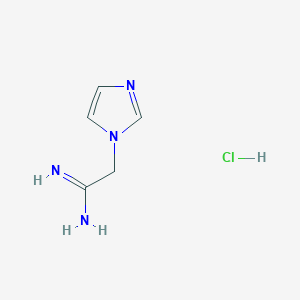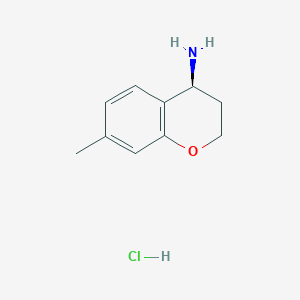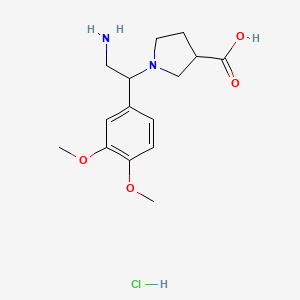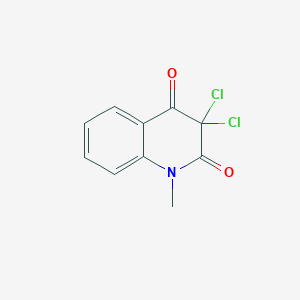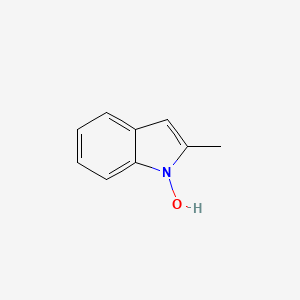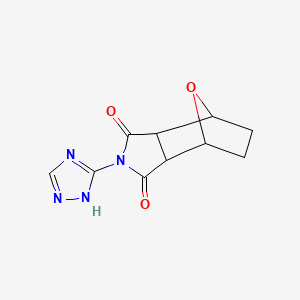![molecular formula C13H13FN2O3 B1653880 5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 2027543-02-6](/img/structure/B1653880.png)
5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the chemical structure “5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a complex organic molecule This structure indicates a benzene ring substituted with a functional group containing a cyclic amide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the cyclic amide group. Common synthetic routes include:
Nitration and Reduction: The benzene ring is first nitrated and then reduced to introduce amino groups.
Cyclization: The amino groups undergo cyclization reactions to form the cyclic amide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes followed by cyclization and fluorination. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The cyclic amide group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyclic amide to amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.
Industry: Used in the production of advanced materials and polymers.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyclic amide group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for pharmaceutical applications.
相似化合物的比较
Similar Compounds
Benzene derivatives: Compounds with similar benzene ring structures but different substituents.
Cyclic amides: Compounds with similar cyclic amide structures but different ring sizes or substituents.
Uniqueness
This compound is unique due to the combination of a benzene ring with a cyclic amide and fluorine atoms. This combination imparts specific chemical and physical properties, making it distinct from other similar compounds.
属性
CAS 编号 |
2027543-02-6 |
|---|---|
分子式 |
C13H13FN2O3 |
分子量 |
264.25 |
IUPAC 名称 |
5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H13FN2O3/c1-15-11(17)10(12(18)16(2)13(15)19)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3 |
InChI 键 |
JTLLROYWUHVMOK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=C(C=C2)F |
规范 SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


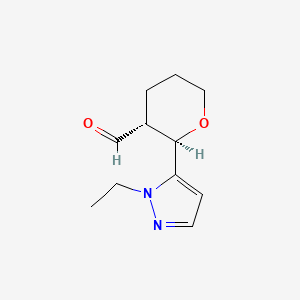
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1653799.png)

